molecular formula C9H7ClN2O B1607555 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole CAS No. 22815-98-1

2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1607555
CAS No.: 22815-98-1
M. Wt: 194.62 g/mol
InChI Key: IWHCZNKJMUMKTL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-chlorobenzohydrazide with acetic anhydride under reflux conditions can yield the desired oxadiazole compound . The reaction typically proceeds as follows:

    Starting Materials: 4-chlorobenzohydrazide and acetic anhydride.

    Reaction Conditions: Reflux in an appropriate solvent, such as acetic acid or toluene.

    Purification: The product can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can form larger heterocyclic systems through cyclization reactions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.

    Reduction Products: Reduction can yield partially or fully reduced oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-methyl-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    2-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole: Similar structure but with different ring connectivity.

Uniqueness

2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole is unique due to its specific electronic properties and biological activities. The presence of the oxadiazole ring imparts distinct reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHCZNKJMUMKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385242
Record name 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22815-98-1
Record name 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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